2-(Trimethylsilyl)furan-3-carbaldehyde
Description
2-(Trimethylsilyl)furan-3-carbaldehyde is a furan derivative functionalized with a trimethylsilyl (TMS) group at the 2-position and an aldehyde group at the 3-position. The TMS group is a sterically bulky, electron-donating substituent that enhances stability and alters reactivity compared to non-silylated analogs.
Properties
CAS No. |
137044-67-8 |
|---|---|
Molecular Formula |
C8H12O2Si |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-trimethylsilylfuran-3-carbaldehyde |
InChI |
InChI=1S/C8H12O2Si/c1-11(2,3)8-7(6-9)4-5-10-8/h4-6H,1-3H3 |
InChI Key |
NKFNZCRGYCVZOB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CO1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-(Trimethylsilyl)furan-3-carbaldehyde, we compare it with structurally related furan carbaldehydes and silylated derivatives from the evidence:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity: The TMS group in this compound likely sterically shields the furan ring, reducing unwanted side reactions (e.g., dimerization) compared to non-silylated analogs like 5-(Methoxymethyl)furan-2-carbaldehyde. This contrasts with electron-withdrawing groups (e.g., chloro-methoxyphenyl in 5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde), which increase electrophilicity at the aldehyde . Silylated aldehydes often exhibit lower volatility and higher thermal stability, advantageous in high-temperature reactions .
The aldehyde group in 5-(Methoxymethyl)furan-2-carbaldehyde suggests use in condensation reactions (e.g., forming Schiff bases), a reactivity likely shared with the TMS variant but modulated by the silyl group’s electronic effects .
Synthetic Challenges :
- Silylation reactions (e.g., introducing TMS groups) typically require anhydrous conditions and catalysts like trimethylsilyl chloride, as seen in the synthesis of related silylated benzaldehydes . This contrasts with simpler methoxymethyl or halogenated derivatives, which are more straightforward to prepare .
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